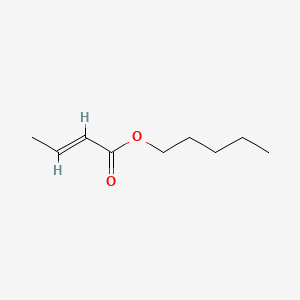

2-Butenoic acid, pentylester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25415-76-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

pentyl but-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3 |

InChI Key |

PWYYERNADDIMJR-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCOC(=O)/C=C/C |

Canonical SMILES |

CCCCCOC(=O)C=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pentyl 2-Butenoate: Chemical Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, an alpha,beta-unsaturated ester, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its synthesis and purification are presented, along with an analysis of its expected spectral characteristics. Furthermore, key reaction pathways, including its formation via Fischer esterification and a representative conjugate addition reaction, are visualized to facilitate a deeper understanding of its chemical behavior. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, materials science, and drug discovery.

Chemical Identity and Physical Properties

Pentyl 2-butenoate, also known as amyl crotonate, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2] Its fundamental properties are summarized in the tables below.

Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | pentyl (E)-but-2-enoate | [2] |

| Synonyms | Amyl crotonate, Pentyl crotonate | [1] |

| CAS Number | 25415-76-3 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Canonical SMILES | CCCCCOC(=O)C=C | [2] |

| InChI | InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+ | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Boiling Point | 194.62 °C at 760 mmHg (estimated) | [3] |

| Flash Point | 77.9 °C (172.0 °F) - Closed Cup (estimated) | [3] |

| Density | 0.92 g/cm³ at 20 °C | |

| Solubility in Water | 158.9 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 3.442 (estimated) | [3] |

Synthesis and Purification

Pentyl 2-butenoate is most commonly synthesized via the Fischer esterification of crotonic acid with n-pentanol, using a strong acid catalyst. An alternative approach involves enzymatic synthesis, which offers a milder and more environmentally benign route.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar alkyl crotonates.

Materials:

-

Crotonic acid

-

n-Pentanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crotonic acid (1.0 equivalent) and an excess of n-pentanol (e.g., 3.0 equivalents). The alcohol can serve as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5% by mole relative to the carboxylic acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. To drive the equilibrium towards the product, water can be removed as it is formed using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Careful venting is required during the bicarbonate wash due to CO₂ evolution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude pentyl 2-butenoate can be purified by fractional distillation under reduced pressure to obtain the final product.

Purification of α,β-Unsaturated Esters

Impurities in α,β-unsaturated esters often include residual carboxylic acid, alcohol, and carbonyl-containing byproducts. Standard purification techniques include:

-

Extraction: Washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[1]

-

Distillation: Fractional distillation is effective for separating the ester from non-volatile impurities and other components with different boiling points.[2]

-

Chromatography: For high-purity requirements, column chromatography on silica gel can be employed.

Spectral Properties (Predicted)

Detailed spectral data for pentyl 2-butenoate is not widely available. However, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the well-documented spectra of similar compounds, such as ethyl crotonate.[4][5][6][7]

¹H NMR Spectroscopy

The expected proton NMR spectrum of pentyl 2-butenoate would exhibit the following characteristic signals:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (crotonate) | ~1.8-2.0 | Doublet of doublets | |

| =CH- (α to C=O) | ~5.8-6.0 | Doublet of quartets | |

| =CH- (β to C=O) | ~6.9-7.1 | Doublet of quartets | |

| -O-CH₂- (pentyl) | ~4.1-4.2 | Triplet | |

| -CH₂- (pentyl, adjacent to O-CH₂) | ~1.6-1.7 | Quintet | |

| -(CH₂)₂- (pentyl) | ~1.3-1.4 | Multiplet | |

| CH₃ (pentyl) | ~0.9 | Triplet |

¹³C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following resonances:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | ~166-167 |

| =CH- (α to C=O) | ~122-124 |

| =CH- (β to C=O) | ~144-146 |

| -O-CH₂- (pentyl) | ~64-65 |

| -CH₂- (pentyl chain) | ~28-29, ~22-23 |

| CH₃ (crotonate) | ~18 |

| CH₃ (pentyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of pentyl 2-butenoate is expected to display the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester, conjugated) | ~1715-1730 | Strong, characteristic stretch |

| C=C (alkene) | ~1650-1660 | Medium intensity stretch |

| C-O (ester) | ~1150-1250 | Strong stretch |

| =C-H (alkene) | ~3020-3080 | Medium C-H stretch |

| C-H (alkane) | ~2850-2960 | Strong C-H stretches |

Reactivity and Reaction Mechanisms

As an α,β-unsaturated ester, pentyl 2-butenoate exhibits reactivity at both the carbonyl carbon and the β-carbon of the alkene. The conjugated system allows for 1,4-conjugate addition reactions, a key feature of this class of compounds.

Fischer Esterification Mechanism

The synthesis of pentyl 2-butenoate via Fischer esterification proceeds through a series of equilibrium steps, as illustrated in the following diagram.

Caption: Fischer Esterification Workflow.

Michael Addition (Conjugate Addition)

A characteristic reaction of α,β-unsaturated esters is the Michael addition, where a nucleophile adds to the β-carbon. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Michael Addition Reaction Pathway.

Applications and Future Directions

Pentyl 2-butenoate and related α,β-unsaturated esters are valuable building blocks in organic synthesis. Their applications include:

-

Polymer Chemistry: As monomers or co-monomers in the synthesis of polymers with specific properties.

-

Fine Chemicals and Fragrances: As components in the formulation of fragrances and flavors.

-

Pharmaceutical Synthesis: As intermediates in the synthesis of more complex, biologically active molecules.

The dual reactivity of the ester and the conjugated alkene functionality makes pentyl 2-butenoate a versatile substrate for a wide range of chemical transformations, ensuring its continued relevance in synthetic research and development. Future research may focus on the development of novel catalytic systems for its synthesis and its utilization in the construction of complex molecular architectures.

References

Physicochemical Properties of Pentyl Crotonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentyl crotonate, also known as n-pentyl but-2-enoate or amyl crotonate, is an organic ester recognized for its characteristic fruity aroma. This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for its application in research, particularly in the fields of flavor and fragrance chemistry, as well as for professionals in drug development requiring information on ester compounds. This document also outlines the experimental protocols for the determination of its key properties and synthesis.

Core Physicochemical Data

The physicochemical properties of pentyl crotonate are summarized in the tables below. It is important to distinguish between pentyl crotonate and its isomer, pentyl 2-methylcrotonate, as their properties differ.

Table 1: Physicochemical Properties of Pentyl Crotonate

| Property | Value | Source |

| IUPAC Name | pentyl but-2-enoate | [1] |

| Synonyms | n-pentyl crotonate, amyl crotonate | [1][2] |

| CAS Number | 25415-76-3 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 194.62 °C @ 760.00 mm Hg (estimated) | [2] |

| Vapor Pressure | 0.437 mmHg @ 25.00 °C (estimated) | [2] |

| Flash Point | 172.00 °F (77.90 °C) (estimated) | [2] |

| Solubility | Soluble in alcohol; water solubility estimated at 158.9 mg/L @ 25 °C. Insoluble in water. | [2] |

| logP (o/w) | 3.442 (estimated) | [2] |

Table 2: Physicochemical Properties of Pentyl 2-methylcrotonate

| Property | Value | Source |

| IUPAC Name | pentyl (E)-2-methylbut-2-enoate | [3] |

| Synonyms | Amyl tiglate, Pentyl tiglate | [3] |

| CAS Number | 7785-65-1 | [3] |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of pentyl crotonate and the determination of its key physicochemical properties.

Synthesis of Pentyl Crotonate via Fischer Esterification

Pentyl crotonate can be synthesized using the Fischer esterification method, which involves the acid-catalyzed reaction between crotonic acid and n-pentanol.[4]

Materials:

-

Crotonic acid

-

n-Pentanol (Amyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of crotonic acid and n-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture gently for a specified period to allow the reaction to reach equilibrium.[5]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.[6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

-

Filter to remove the drying agent and then remove the solvent (if any) using a rotary evaporator.

-

Purify the crude pentyl crotonate by distillation to obtain the final product.[6]

Determination of Physicochemical Properties

1. Boiling Point Determination: The boiling point of the purified pentyl crotonate can be determined by distillation.[8] The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.[4] For small sample sizes, a micro-boiling point apparatus can be utilized.[8]

2. Density Measurement: The density of liquid pentyl crotonate can be measured using a pycnometer or a digital density meter.[4] The procedure involves weighing a known volume of the substance at a specific temperature.

3. Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer, such as an Abbe refractometer.[9] A few drops of the sample are placed on the prism, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[4][9]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of pentyl crotonate.

Caption: Experimental workflow for the synthesis and purification of pentyl crotonate.

References

- 1. 2-Butenoic acid, pentylester | C9H16O2 | CID 97882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentyl crotonate, 25415-76-3 [thegoodscentscompany.com]

- 3. Pentyl 2-methylcrotonate | C10H18O2 | CID 6430805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. csub.edu [csub.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. nkimberly.wordpress.com [nkimberly.wordpress.com]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to Pentyl 2-Butenoate (CAS 25415-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pentyl 2-butenoate (CAS 25415-76-3), a flavoring agent with applications in the food industry. The document details its physicochemical properties, spectroscopic data, synthesis, and safety information. While specific biological activity and signaling pathways are not extensively documented in publicly available literature, this guide summarizes the expected metabolic pathways based on its chemical structure and evaluations by regulatory bodies. Experimental protocols for its synthesis and analysis are also outlined.

Physicochemical Properties

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester with a characteristic fruity aroma. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |

| CAS Number | 25415-76-3 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid (est.) | The Good Scents Company |

| Boiling Point | 194.62 °C @ 760.00 mm Hg (est.) | The Good Scents Company |

| Density | 0.896 g/cm³ (est.) | Guidechem |

| Vapor Pressure | 0.437000 mmHg @ 25.00 °C (est.) | The Good Scents Company |

| Flash Point | 172.00 °F (77.90 °C) (est.) | The Good Scents Company |

| Solubility | Soluble in alcohol; Insoluble in water (158.9 mg/L @ 25 °C est.) | The Good Scents Company |

| logP (o/w) | 3.442 (est.) | The Good Scents Company |

Spectroscopic Data

The structural elucidation of Pentyl 2-butenoate is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of Pentyl 2-butenoate is available in the PubChem database.[1] The fragmentation pattern is consistent with the structure of an ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Experimental IR spectra for Pentyl 2-butenoate are not available in the public domain. However, based on its structure, characteristic absorption bands would be expected for the C=O stretch of the ester group and the C=C stretch of the alkene. The IR spectrum of a related compound, ethyl 2-methyl-3-butenoate, is available for comparison.[3]

Synthesis

Pentyl 2-butenoate can be synthesized via Fischer-Speier esterification, a classic method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Crotonic acid (2-butenoic acid)

-

n-Pentanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of crotonic acid and n-pentanol in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Continue the reaction until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Pentyl 2-butenoate.

-

The product can be further purified by distillation.

Biological Activity and Toxicology

Regulatory Status

Pentyl 2-butenoate is used as a flavoring agent in food. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). While specific toxicological monographs for Pentyl 2-butenoate with CAS number 25415-76-3 were not directly retrieved, a related compound, 2-pentyl butyrate, has been evaluated by JECFA and is considered to have "No safety concern at current levels of intake when used as a flavouring agent".[6] It is important to note that regulatory evaluations are for specific isomers and purity levels.

Metabolism

Experimental Workflows and Signaling Pathways

As there is a lack of specific information on the biological activity and signaling pathways of Pentyl 2-butenoate, a generalized metabolic pathway is presented below based on the expected enzymatic breakdown of unsaturated esters.

References

- 1. 2-Butenoic acid, pentylester | C9H16O2 | CID 97882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl-2-butenoate [orgspectroscopyint.blogspot.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. JECFA Evaluations-2-PENTYL BUTYRATE- [inchem.org]

- 7. Metabolism and functions of highly unsaturated fatty acids: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pentyl 2-Butenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-butenoate (also known as amyl crotonate), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including predicted and experimental values, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pentyl 2-butenoate. Due to the limited availability of published experimental NMR and IR spectra for this specific compound, predicted values based on established spectroscopic principles are provided for these techniques. The mass spectrometry data is derived from experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for Pentyl 2-Butenoate

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | ~5.8 | Doublet of Triplets | 1H |

| H-b | ~6.9 | Doublet of Quartets | 1H |

| H-c | ~4.1 | Triplet | 2H |

| H-d | ~1.6 | Quintet | 2H |

| H-e | ~1.3 | Sextet | 2H |

| H-f | ~0.9 | Triplet | 3H |

| H-g | ~1.8 | Doublet of Doublets | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentyl 2-Butenoate

| Carbon | Chemical Shift (ppm) |

| C-1 | ~166 |

| C-2 | ~123 |

| C-3 | ~145 |

| C-4 | ~18 |

| C-5 | ~64 |

| C-6 | ~28 |

| C-7 | ~22 |

| C-8 | ~14 |

| C-9 | ~18 |

Table 3: Predicted IR Spectroscopic Data for Pentyl 2-Butenoate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1725-1715 | Strong |

| C=C (Alkene) | 1655-1645 | Medium |

| C-O (Ester) | 1260-1160 | Strong |

| =C-H bend | 970-960 | Strong |

| C-H stretch (sp³) | 2960-2850 | Medium-Strong |

| C-H stretch (sp²) | 3040-3010 | Medium |

Table 4: Experimental Mass Spectrometry (GC-MS) Data for Pentyl 2-Butenoate

| m/z | Relative Intensity | Ion Fragment |

| 41 | 381 | [C₃H₅]⁺ |

| 69 | 999 | [C₄H₅O]⁺ |

| 70 | 175 | [C₅H₁₀]⁺ |

| 87 | 646 | [C₄H₇O₂]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of pentyl 2-butenoate would be prepared by dissolving a small sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) within an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width would be set to encompass the expected chemical shift range (0-10 ppm). For ¹³C NMR, a wider spectral width (0-200 ppm) would be used. Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid pentyl 2-butenoate would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal would be recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of pentyl 2-butenoate in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV would be used to fragment the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like pentyl 2-butenoate.

Caption: Workflow for Spectroscopic Analysis of Pentyl 2-Butenoate.

Pentyl 2-butenoate: A Technical Guide to Its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, also known as amyl crotonate (CAS No. 25415-76-3), is an organic ester characterized by the molecular formula C₉H₁₆O₂. While structurally similar to esters found in various fruits, current scientific literature and chemical databases indicate that pentyl 2-butenoate is not a naturally occurring compound. This technical guide provides a comprehensive overview of its primary synthesis method, the Fischer-Speier esterification, including a detailed experimental protocol and relevant quantitative data. The potential for confusion with its naturally occurring isomer, pentyl butanoate, is also briefly addressed to provide clarity for researchers in the field.

Natural Occurrence

Extensive searches of flavor and fragrance databases, as well as the broader scientific literature, have not identified pentyl 2-butenoate as a naturally occurring compound. The Good Scents Company, a comprehensive resource for fragrance and flavor materials, explicitly states that it is "not found in nature"[1]. This suggests that pentyl 2-butenoate is primarily a synthetic chemical.

It is important to distinguish pentyl 2-butenoate from its isomer, pentyl butanoate (amyl butyrate). Pentyl butanoate is a well-documented natural product, contributing to the characteristic aroma of fruits such as apples, bananas, and apricots. The presence of this and other similar esters in nature can be a source of confusion, and researchers are advised to confirm the identity of compounds through rigorous analytical methods.

Chemical Synthesis: The Primary Source

As a synthetic compound, the primary source of pentyl 2-butenoate is through chemical synthesis. The most common and direct method for its preparation is the Fischer-Speier esterification.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4][5][6] In the case of pentyl 2-butenoate synthesis, the reactants are 2-butenoic acid (crotonic acid) and pentan-1-ol (n-pentanol).

The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium can be shifted towards the products by using an excess of one of the reactants (typically the less expensive one, in this case, pentanol) or by removing water as it is formed, for instance, through azeotropic distillation.[3][5]

Reactants and Products:

| Compound Name | Other Names | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Butenoic Acid | Crotonic Acid | C₄H₆O₂ | 86.09 | Reactant |

| Pentan-1-ol | n-Pentanol, Amyl alcohol | C₅H₁₂O | 88.15 | Reactant |

| Sulfuric Acid | H₂SO₄ | H₂SO₄ | 98.08 | Catalyst |

| Pentyl 2-butenoate | Amyl crotonate | C₉H₁₆O₂ | 156.22 | Product |

| Water | H₂O | H₂O | 18.02 | Byproduct |

Generalized Experimental Protocol for Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of pentyl 2-butenoate via Fischer esterification. Specific quantities and reaction times may need to be optimized for desired yield and purity.

-

Apparatus Setup:

-

A round-bottom flask is fitted with a reflux condenser.[4] A heating mantle and a magnetic stirrer are used for heating and agitation.

-

If water removal by azeotropic distillation is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.

-

-

Reaction Mixture Preparation:

-

Combine equimolar amounts of crotonic acid and an excess of n-pentanol (e.g., 1.5 to 3 equivalents) in the round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total mass of the reactants) to the mixture while stirring.[4]

-

-

Reaction Execution:

-

Heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of pentanol (138 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.

-

Wash with brine (saturated NaCl solution) to remove any remaining water-soluble components.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess pentanol and any other volatile impurities by rotary evaporation.

-

Further purify the crude ester by fractional distillation under reduced pressure to obtain pure pentyl 2-butenoate.

-

Visualizing the Synthesis Workflow

The following diagrams illustrate the key chemical reaction and a typical laboratory workflow for the synthesis of pentyl 2-butenoate.

Caption: Fischer-Speier esterification of crotonic acid and pentanol.

Caption: Laboratory workflow for the synthesis of pentyl 2-butenoate.

References

- 1. 1,3,4-trimethyl pentyl 2-butenoate [thegoodscentscompany.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Pentyl But-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl but-2-enoate, an unsaturated ester with applications in flavors, fragrances, and as a potential intermediate in pharmaceutical synthesis. The primary focus of this document is the Fischer-Speier esterification, a robust and widely used method for ester synthesis. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Pentyl but-2-enoate, also known as pentyl crotonate, is an organic compound with the molecular formula C₉H₁₆O₂. Its synthesis is most commonly achieved through the acid-catalyzed esterification of but-2-enoic acid (crotonic acid) with n-pentanol. The Fischer esterification is an equilibrium-driven process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[1][2]

Synthesis Pathway: Fischer-Speier Esterification

The synthesis of pentyl but-2-enoate is accomplished by the reaction of but-2-enoic acid and n-pentanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]

Caption: Fischer-Speier esterification of but-2-enoic acid with n-pentanol.

Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure for a similar unsaturated ester.

3.1. Materials and Equipment

-

But-2-enoic acid (crotonic acid)

-

n-Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine but-2-enoic acid (0.5 mol), n-pentanol (0.75 mol), and a catalytic amount of concentrated sulfuric acid (1-2 mL). Add a few boiling chips.

-

Reflux and Water Removal: Assemble a reflux condenser with a Dean-Stark trap filled with a suitable solvent (e.g., toluene, though the excess pentanol can also serve this purpose) to azeotropically remove the water formed during the reaction. Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer with 50 mL of water.

-

Neutralize any remaining acid by washing with 50 mL portions of 10% sodium carbonate solution until the aqueous layer is no longer acidic (test with litmus paper). Be sure to vent the separatory funnel frequently as carbon dioxide is evolved.

-

Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water-soluble components.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Purification: Decant the dried solution into a clean, dry round-bottom flask. Purify the crude pentyl but-2-enoate by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Caption: Experimental workflow for the synthesis of pentyl but-2-enoate.

Data Presentation

The following table summarizes the key quantitative data for pentyl but-2-enoate.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [3] |

| Molecular Weight | 156.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 194.62 °C @ 760 mmHg (estimated) | [4] |

| Density | 0.894 g/mL | [5] |

| Refractive Index | 1.436 | [5] |

| Yield (Typical) | 85-95% (based on analogous reactions) |

Characterization Data

5.1. Infrared (IR) Spectroscopy

The IR spectrum of an unsaturated ester like pentyl but-2-enoate is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester carbonyl) | ~1720 |

| C=C (alkene) | ~1650 |

| C-O (ester) | ~1250-1150 |

| =C-H (alkene) | ~3050-3000 |

| C-H (alkane) | ~2960-2850 |

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized ester. The following are predicted chemical shifts based on the structure of pentyl but-2-enoate and data from similar compounds.

¹H NMR (Predicted)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (of pentyl) | ~0.9 | triplet | 3H |

| -(CH₂)₃- (of pentyl) | ~1.3-1.4 | multiplet | 6H |

| -O-CH₂- (of pentyl) | ~4.1 | triplet | 2H |

| =CH-CH₃ (of but-2-enoyl) | ~1.9 | doublet | 3H |

| -CO-CH= (of but-2-enoyl) | ~5.8 | doublet | 1H |

| =CH-CH₃ (of but-2-enoyl) | ~6.9 | multiplet | 1H |

¹³C NMR (Predicted)

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~166 |

| =CH- (alpha to C=O) | ~123 |

| =CH- (beta to C=O) | ~145 |

| -O-CH₂- (of pentyl) | ~64 |

| -(CH₂)₃- (of pentyl) | ~28, 28, 22 |

| CH₃ (of pentyl) | ~14 |

| =CH-CH₃ (of but-2-enoyl) | ~18 |

5.3. Mass Spectrometry (MS)

The mass spectrum of pentyl but-2-enoate would show a molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns for esters would also be observed.

Conclusion

The Fischer-Speier esterification provides an efficient and scalable method for the synthesis of pentyl but-2-enoate from readily available starting materials. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, flavor and fragrance chemistry, and drug development.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of Pentyl 2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, an unsaturated ester, presents a case of stereoisomerism critical to understanding its chemical and physical properties. This technical guide provides a detailed analysis of the stereochemical nature of pentyl 2-butenoate, focusing on the principles of geometric isomerism. It will be established that while pentyl 2-butenoate lacks a chiral center and therefore does not exhibit enantiomerism, it does possess diastereomers in the form of (E) and (Z) isomers due to the restricted rotation around its carbon-carbon double bond. This guide outlines the application of the Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of these isomers. Furthermore, generalized experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside available quantitative data for the (E)-isomer.

Introduction to the Stereochemistry of Pentyl 2-butenoate

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key consideration in the study of any molecule for research or pharmaceutical development is its stereochemistry, as different stereoisomers can exhibit distinct biological activities and physical properties.

Pentyl 2-butenoate (C9H16O2) is an ester with a double bond in the butenoate moiety. The presence of this C=C double bond is the source of its stereoisomerism. Specifically, it gives rise to geometric isomers, a class of diastereomers. It is crucial to note that pentyl 2-butenoate does not contain a chiral center (a carbon atom attached to four different substituent groups). Consequently, it is an achiral molecule and does not have enantiomers, nor will it exhibit optical activity.

The focus of this guide is therefore on the geometric isomerism of pentyl 2-butenoate, which is described using the E/Z notation.

Geometric Isomerism: The (E) and (Z) Diastereomers

The restricted rotation around the carbon-carbon double bond at the 2-position of the butenoate chain results in two possible spatial arrangements of the substituents attached to these carbons. These two arrangements are distinct, non-superimposable, and do not interconvert under normal conditions, leading to the existence of two geometric isomers: (E)-pentyl 2-butenoate and (Z)-pentyl 2-butenoate.[1][2][3]

To systematically name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.[4][5][6]

-

Rule 1: Assign priority based on the atomic number of the atom directly attached to the double bond carbon. Higher atomic number gets higher priority.

-

Rule 2: If the directly attached atoms are the same, move to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.

-

Rule 3: Multiple bonds count as multiple single bonds to the same atom type.

For pentyl 2-butenoate, the substituents on the C=C double bond are:

-

On C2: A hydrogen atom (-H) and a pentoxycarbonyl group (-CO-O-(CH2)4CH3).

-

On C3: A hydrogen atom (-H) and a methyl group (-CH3).

Applying the CIP rules:

-

At C2: The carbon of the pentoxycarbonyl group has a higher atomic number than the hydrogen, so -CO-O-(CH2)4CH3 is the high-priority group.

-

At C3: The carbon of the methyl group has a higher atomic number than the hydrogen, so -CH3 is the high-priority group.

The (E) and (Z) designation is then determined as follows:

-

(Z)-isomer: The high-priority groups are on the same side of the double bond (from the German zusammen, meaning together).

-

(E)-isomer: The high-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).

Below is a diagram illustrating the (E) and (Z) isomers of pentyl 2-butenoate.

The logical workflow for assigning the E/Z configuration is depicted in the following diagram.

Quantitative Data

Quantitative data for the stereoisomers of pentyl 2-butenoate is limited. The following table summarizes the available physical properties for the (E)-isomer, also known as pentyl crotonate.

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O2 | [7][8] |

| Molecular Weight | 156.22 g/mol | [7][8] |

| Density | 0.894 g/mL | [7] |

| Boiling Point (estimated) | 194.62 °C @ 760.00 mm Hg | [9] |

| Refractive Index | 1.436 | [7] |

| Flash Point (estimated) | 77.90 °C | [9] |

No specific data for the (Z)-isomer was found in the searched literature.

Experimental Protocols

Synthesis via Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of pentyl 2-butenoate would likely produce a mixture of (E) and (Z) isomers.

Objective: To synthesize pentyl 2-butenoate from 2-butenoic acid and pentan-1-ol.

Materials:

-

2-Butenoic acid (crotonic acid)

-

Pentan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-butenoic acid and pentan-1-ol in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pentyl 2-butenoate as a mixture of (E) and (Z) isomers.

Separation of (E) and (Z) Isomers by Gas Chromatography

The separation of geometric isomers of volatile compounds like esters is often achievable using gas chromatography (GC), as noted for pentyl 2-butenoate in the NIST WebBook.[10][11] The different spatial arrangements of the (E) and (Z) isomers can lead to slight differences in their boiling points and interactions with the stationary phase of the GC column, allowing for their separation.

Objective: To separate the (E) and (Z) isomers of a synthesized pentyl 2-butenoate mixture.

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-WAX).

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Sample of pentyl 2-butenoate (E/Z mixture) dissolved in a volatile solvent (e.g., dichloromethane or hexane).

General GC Protocol:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a relatively low temperature (e.g., 60 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C) to ensure elution of the isomers.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

Data Acquisition: Record the chromatogram. The two isomers should appear as two distinct peaks with different retention times. The peak areas can be used to determine the relative ratio of the (E) and (Z) isomers in the mixture.

Conclusion

Pentyl 2-butenoate is an achiral molecule that exhibits geometric isomerism due to the presence of a C=C double bond. This results in two diastereomeric forms: (E)-pentyl 2-butenoate and (Z)-pentyl 2-butenoate. The unambiguous assignment of these isomers is achieved using the Cahn-Ingold-Prelog priority rules. While specific quantitative data and experimental protocols for this compound are not extensively documented, established methods such as Fischer esterification for synthesis and gas chromatography for separation are applicable. For professionals in research and drug development, a thorough understanding of the stereochemistry of even seemingly simple molecules is paramount, as the spatial arrangement of atoms can significantly influence physical properties and biological interactions.

References

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. what are the E and Z isomers of pent-2-ene? [vedantu.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. pentyl (E)-2-butenoate [stenutz.eu]

- 8. 2-Butenoic acid, pentylester | C9H16O2 | CID 97882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pentyl crotonate, 25415-76-3 [thegoodscentscompany.com]

- 10. 2-Butenoic acid, pentyl ester [webbook.nist.gov]

- 11. 2-Butenoic acid, pentyl ester [webbook.nist.gov]

Solubility of Pentyl 2-Butenoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of pentyl 2-butenoate in various organic solvents. Given the sparse availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house. Understanding the solubility of pentyl 2-butenoate, an ester with potential applications in flavor, fragrance, and as a synthetic intermediate, is critical for its formulation, purification, and application in diverse chemical and pharmaceutical contexts.

Theoretical Principles of Solubility

The solubility of an ester like pentyl 2-butenoate in an organic solvent is governed by the principle of "like dissolves like". This means that substances with similar polarities tend to be miscible. Pentyl 2-butenoate possesses a moderately polar ester functional group and a nonpolar pentyl chain. Therefore, its solubility will be significant in solvents of low to moderate polarity. It is expected to be highly soluble in nonpolar solvents like hexane and toluene, as well as in polar aprotic solvents such as acetone and ethyl acetate, due to favorable dipole-dipole interactions and van der Waals forces. Its solubility in highly polar protic solvents, like ethanol and methanol, will also be considerable, facilitated by hydrogen bonding with the solvent.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | C₆H₁₄ | 0.1 | 25 | [Experimental Data] | [Experimental Data] |

| Toluene | C₇H₈ | 2.4 | 25 | [Experimental Data] | [Experimental Data] |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | [Experimental Data] | [Experimental Data] |

| Acetone | C₃H₆O | 5.1 | 25 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | C₂H₅OH | 5.2 | 25 | [Experimental Data] | [Experimental Data] |

| Methanol | CH₃OH | 6.6 | 25 | [Experimental Data] | [Experimental Data] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of pentyl 2-butenoate. The shake-flask method is the most common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

General Experimental Workflow for Solubility Screening

The following diagram illustrates a general workflow for screening the solubility of a compound like pentyl 2-butenoate in a selection of organic solvents.

Detailed Protocol 1: Gravimetric Method

This method is suitable for non-volatile solutes and solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of pentyl 2-butenoate to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

-

Alternatively, centrifuge the vial at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

-

Transfer the supernatant to a pre-weighed container.

-

Determine the weight of the transferred saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of pentyl 2-butenoate until a constant weight of the solute is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pentyl 2-butenoate.

-

The solubility can then be expressed in grams per 100 mL of solvent or other desired units.

-

Detailed Protocol 2: Spectroscopic/Chromatographic Method

This method is highly accurate and suitable for a wide range of concentrations.

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare the saturated solution.

-

-

Phase Separation:

-

Follow the same procedure as in the gravimetric method (Step 2) for phase separation.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of pentyl 2-butenoate of known concentrations in the same solvent.

-

Analyze these standards using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a UV detector (HPLC-UV), or UV-Vis spectroscopy if the compound has a chromophore).

-

Plot a calibration curve of the analytical signal (e.g., peak area) versus concentration.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of an ester like pentyl 2-butenoate.

Conclusion

Accurate solubility data is fundamental for the effective application of pentyl 2-butenoate in research and development. While published data is currently scarce, the experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable solubility profiles. The systematic application of these methods will enable a deeper understanding of the physicochemical properties of pentyl 2-butenoate, facilitating its use in formulation, synthesis, and various other scientific applications.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pentyl 2-butenoate

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of pentyl 2-butenoate is limited. This guide provides a comprehensive overview based on the known thermal behavior of structurally similar compounds, such as other unsaturated esters and fatty acid esters. The experimental protocols detailed herein are standard methodologies applicable to the thermal analysis of liquid organic compounds like pentyl 2-butenoate.

Introduction

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester with applications in the flavor and fragrance industry. Understanding its thermal stability is crucial for determining safe storage and processing conditions, as well as for predicting its fate in high-temperature environments. This technical guide summarizes the expected thermal behavior of pentyl 2-butenoate, outlines key experimental protocols for its analysis, and presents representative data from analogous compounds.

Predicted Thermal Decomposition Pathway

Esters containing a β-hydrogen atom on the alkyl group, such as pentyl 2-butenoate, are known to undergo thermal decomposition via a concerted, unimolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene. This process is a syn-elimination, meaning the β-hydrogen and the ester group are removed from the same side of the C-C bond.

For pentyl 2-butenoate, the predicted primary decomposition products are 2-butenoic acid (crotonic acid) and 1-pentene.

Caption: Predicted decomposition of pentyl 2-butenoate.

Quantitative Thermal Analysis Data (from Analogous Compounds)

Due to the absence of specific data for pentyl 2-butenoate, the following tables present thermal decomposition data for a series of fatty acid methyl esters, which provide an indication of the expected temperature ranges for the decomposition of esters.

Table 1: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Data for Fatty Acid Methyl Esters [1][2]

| Fatty Acid Methyl Ester | DTG Peak I (°C) | DTG Peak II (°C) | DTA Onset (°C) |

| Methyl hexanoate (C6) | 84 | 105 | 126.5 |

| Methyl heptanoate (C7) | 92 | 118 | 135.0 |

| Methyl octanoate (C8) | 101 | 132 | 148.0 |

| Methyl nonanoate (C9) | 108 | 145 | 159.5 |

| Methyl decanoate (C10) | 115 | 157 | 170.0 |

| Methyl undecanoate (C11) | 120 | 168 | 178.5 |

| Methyl dodecanoate (C12) | 125 | 176 | 187.0 |

Table 2: Differential Scanning Calorimetry (DSC) Data for Fatty Acid Esters [3]

| Ester | Onset Melting Temp (°C) | Peak Melting Temp (°C) | Latent Heat of Fusion (J/g) |

| Methyl Myristate | 15.3 ± 0.2 | 18.1 ± 0.2 | 201.3 ± 3.5 |

| Methyl Palmitate | 26.3 ± 0.1 | 29.5 ± 0.1 | 215.4 ± 4.1 |

| Methyl Stearate | 35.6 ± 0.1 | 38.2 ± 0.1 | 225.1 ± 3.8 |

| Pentyl Myristate | 9.1 ± 0.1 | 12.3 ± 0.1 | 165.7 ± 2.9 |

| Pentyl Palmitate | 20.5 ± 0.1 | 23.4 ± 0.1 | 178.2 ± 3.2 |

| Pentyl Stearate | 29.8 ± 0.1 | 32.5 ± 0.1 | 189.6 ± 3.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of liquid organic compounds like pentyl 2-butenoate.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Experimental Workflow for TGA:

Caption: Workflow for Thermogravimetric Analysis.

Detailed TGA Protocol: [4][5][6]

-

Sample Preparation:

-

Tare a clean alumina crucible on a microbalance.

-

Using a micropipette, dispense 5-10 mg of pentyl 2-butenoate into the crucible. For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to prevent premature evaporation.[5]

-

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument's autosampler or manually place it on the balance mechanism.

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature from the starting temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the mass loss percentage versus temperature (TGA curve).

-

Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak temperature of decomposition (the temperature of the maximum rate of mass loss from the DTG curve).

-

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Experimental Workflow for DSC:

Caption: Workflow for Differential Scanning Calorimetry.

Detailed DSC Protocol: [7][8][9]

-

Sample Preparation:

-

Tare a clean aluminum DSC pan and lid.

-

Dispense 2-5 mg of pentyl 2-butenoate into the pan.

-

Hermetically seal the pan to prevent evaporation of the sample before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) events. Boiling will appear as a sharp endotherm, while decomposition can be either endothermic or exothermic.

-

Determine the onset temperature, peak temperature, and enthalpy change for each thermal event.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the analysis of the gases evolved from the sample as it is heated. For pentyl 2-butenoate, this analysis would be expected to detect fragments corresponding to 2-butenoic acid and pentene.

Logical Relationship for TGA-MS Analysis:

Caption: Logical flow for Evolved Gas Analysis.

Conclusion

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. epfl.ch [epfl.ch]

- 5. tainstruments.com [tainstruments.com]

- 6. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. qualitest.ae [qualitest.ae]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on Pentyl 2-Butenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on pentyl 2-butenoate, a compound of interest in various research and development applications. The information is presented to be easily accessible and comparable for scientific professionals.

Quantitative Data Summary

The fundamental molecular properties of pentyl 2-butenoate are summarized in the table below. This data is essential for experimental design, analytical characterization, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Synonyms | Amyl crotonate, Pentyl crotonate | PubChem[1], The Good Scents Company[2] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula typically involve mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

A standard protocol would involve dissolving a pure sample of pentyl 2-butenoate in a suitable volatile solvent. This solution is then introduced into a mass spectrometer. The instrument ionizes the molecules, and the mass-to-charge ratio of the molecular ion peak ([M]+) is measured to determine the molecular weight.

Elemental Analysis for Molecular Formula Determination:

Combustion analysis is a common method for determining the empirical formula. A known mass of the compound is burned in an excess of oxygen, and the resulting amounts of carbon dioxide and water are measured. This data allows for the calculation of the mass percentages of carbon and hydrogen. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Pentyl 2-Butenoate: A Technical Guide to its Odor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-butenoate, also known as amyl crotonate, is an organic ester with the chemical formula C₉H₁₆O₂. While structurally related to a class of compounds known for their fruity aromas, specific sensory data for pentyl 2-butenoate is limited in publicly available literature. This guide provides a comprehensive overview of its known physicochemical properties, inferred sensory characteristics based on analogous compounds, and the standard experimental methodologies used to determine such profiles. The information is intended to support researchers and professionals in the fields of flavor science, sensory analysis, and drug development where off-flavor characterization may be pertinent.

Physicochemical Properties

A summary of the key physicochemical properties of pentyl 2-butenoate is presented in Table 1. These parameters are crucial for understanding its volatility and behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 194.62 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 172.00 °F (77.90 °C) (est.) | [2] |

| Vapor Pressure | 0.437000 mmHg @ 25.00 °C (est.) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (158.9 mg/L @ 25 °C est.) | [2] |

| logP (o/w) | 3.442 (est.) | [2] |

Sensory Profile

| Compound | CAS Number | Odor Description |

| 2-Pentyl butanoate | 60415-61-4 | Fruity, sweet, banana, apricot, herbal, cashew.[3] |

| Pentyl butyrate (n-Amyl butyrate) | 540-18-1 | Fruity, apricot, pear. |

| (2S)-(+)-2-Pentyl butanoate | Fruity, volatile, with a sweaty aftersmell. |

Olfactory Signaling Pathway

The perception of odorants like pentyl 2-butenoate is initiated by the interaction of the volatile molecule with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of an action potential that is transmitted to the brain.[4][5][6]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample.[7][8][9] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.

Sample Preparation:

-

A solution of pentyl 2-butenoate is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for sensory detection.

-

For complex matrices, volatile compounds can be extracted using methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-Wax) is typically used for flavor compounds.

-

Inlet: Split/splitless injector.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points (e.g., 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min).

-

Effluent Split: A 1:1 split ratio between the detector and the olfactometry port.

-

Olfactometry Port: Humidified air is delivered to the sniffing port to prevent nasal dehydration.

Data Collection:

-

Panelists record the retention time, odor quality, and intensity of each detected aroma.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[10]

Sensory Panel Evaluation

Descriptive sensory analysis is employed to qualitatively and quantitatively characterize the sensory attributes of a substance.[11]

Panelist Selection and Training:

-

Panelists are screened for their ability to detect and describe basic tastes and aromas.

-

Training involves the use of reference standards to establish a common vocabulary for odor descriptors.

Methodology (e.g., Flavor Profile Method):

-

Samples of pentyl 2-butenoate are prepared in a neutral medium (e.g., water with a solubilizing agent, or odorless oil) at various concentrations.

-

Samples are presented to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

-

Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., fruity, green, waxy) on a structured scale (e.g., a 15-point scale).

-

Data from the panelists are collected and statistically analyzed to generate a consensus flavor profile.

Conclusion

While pentyl 2-butenoate is not commonly utilized for its aromatic properties in the flavor and fragrance industry, its structural similarity to other fruity esters suggests a comparable, albeit uncharacterized, sensory profile. The methodologies outlined in this guide, including Gas Chromatography-Olfactometry and descriptive sensory analysis, represent the gold standard for elucidating the precise odor and flavor characteristics of such compounds. For researchers in drug development, understanding the potential sensory impact of this and related molecules is crucial for formulation and patient compliance. Further investigation using these techniques is warranted to definitively characterize the odor profile of pentyl 2-butenoate.

References

- 1. 2-Butenoic acid, pentylester | C9H16O2 | CID 97882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentyl crotonate, 25415-76-3 [thegoodscentscompany.com]

- 3. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. imreblank.ch [imreblank.ch]

- 11. studysmarter.co.uk [studysmarter.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentyl 2-butenoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pentyl 2-butenoate, also known as amyl crotonate, through the Fischer esterification of 2-butenoic acid (crotonic acid) and 1-pentanol. Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, utilizing an acid catalyst.[1][2][3][4] This protocol outlines the reaction setup, workup, and purification procedures, and includes quantitative data and visualizations to aid in the successful synthesis and characterization of the target ester.

Introduction

Pentyl 2-butenoate is an ester with applications in the flavor and fragrance industry. The Fischer esterification is a reversible, acid-catalyzed reaction that proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid.[1] The equilibrium of the reaction is typically shifted towards the formation of the ester by using an excess of one of the reactants, usually the less expensive alcohol, or by the removal of water as it is formed.[5] Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2]

Reaction and Mechanism

The overall reaction for the synthesis of pentyl 2-butenoate is as follows:

2-Butenoic Acid + 1-Pentanol ⇌ Pentyl 2-butenoate + Water

The mechanism of the Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]

Experimental Protocol

Materials:

-

2-Butenoic acid (crotonic acid)

-

1-Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-butenoic acid and a molar excess of 1-pentanol (e.g., 2-3 equivalents). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture while swirling.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing:

-

Wash the organic layer with water to remove the excess alcohol.

-

Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 2-butenoic acid.[6] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude pentyl 2-butenoate can be purified by distillation under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis of pentyl 2-butenoate.

| Parameter | Value |

| Reactants | |

| 2-Butenoic Acid | 1.0 equivalent |

| 1-Pentanol | 2.5 equivalents |

| Catalyst | |

| Concentrated H₂SO₄ | 0.02 equivalents |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product | |

| Pentyl 2-butenoate | |

| Expected Yield | 65-75% |

Note: The expected yield is based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions and scale.[5]

Visualizations

Caption: Experimental workflow for the synthesis of pentyl 2-butenoate.

Caption: Simplified mechanism of Fischer esterification.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cerritos.edu [cerritos.edu]

Laboratory Scale Synthesis of Pentyl Crotonate via Fischer Esterification

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of pentyl crotonate, an ester valued for its characteristic fruity aroma and applications in the fragrance and flavor industries. The synthesis is achieved through the Fischer esterification of crotonic acid with 1-pentanol, utilizing sulfuric acid as a catalyst. This method is cost-effective, procedurally straightforward, and offers a good yield of the desired product. This document outlines the reaction mechanism, a step-by-step experimental procedure, purification methods, and characterization data. The intended audience includes researchers in organic chemistry, process development, and formulation science.

Introduction